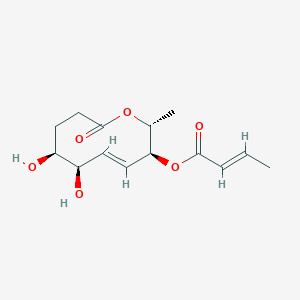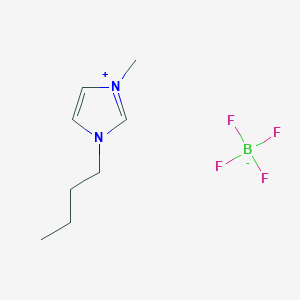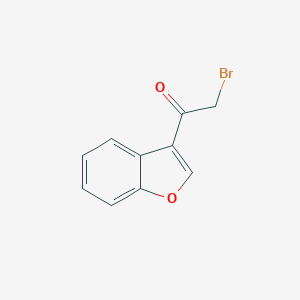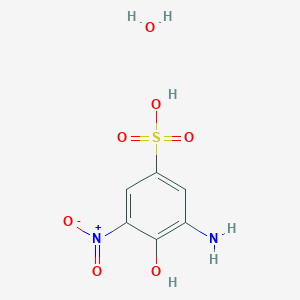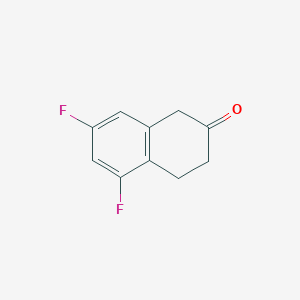
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) is not fully understood. However, studies have shown that it inhibits the growth of microorganisms by disrupting their cell walls and membranes. It also inhibits the activity of enzymes involved in the biosynthesis of important cellular components, such as nucleic acids and proteins.
Biochemical and Physiological Effects:
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been shown to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of different microorganisms, including bacteria, fungi, and viruses. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In agricultural chemistry, it has been shown to inhibit the growth of weeds and pests.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has several advantages for lab experiments. It is easy to synthesize, and its purity can be easily determined using different analytical techniques. It also has a broad spectrum of activity against different microorganisms, making it a potential candidate for the development of new antimicrobial agents. However, its toxicity and potential side effects need to be carefully evaluated before it can be used in clinical trials.
Direcciones Futuras
There are several future directions for the research on 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)). One direction is to study its potential as a new class of antibiotics to combat antibiotic-resistant bacterial infections. Another direction is to study its potential as a new herbicide and insecticide for agricultural applications. Furthermore, its potential as a new anticancer agent and its mechanism of action need to be further studied. Finally, its potential as a new material for corrosion inhibition and flame retardancy needs to be explored.
Métodos De Síntesis
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) can be synthesized using different methods, including the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide. Another method involves the reaction of N-methyl-N-nitroso-p-toluenesulfonamide with hydrazine hydrate, followed by treatment with sodium methoxide and hydrogen peroxide. Both methods result in the formation of 1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) with high yields.
Aplicaciones Científicas De Investigación
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI)) has been studied for its potential applications in different fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, this compound has shown promising results as an antifungal, antibacterial, and antitumor agent. In agricultural chemistry, it has been studied as a potential herbicide and insecticide. In material science, it has been studied for its potential applications as a corrosion inhibitor and flame retardant.
Propiedades
Número CAS |
183537-54-4 |
|---|---|
Nombre del producto |
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) |
Fórmula molecular |
C4H7N3O3 |
Peso molecular |
145.12 g/mol |
Nombre IUPAC |
1-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)ethanol |
InChI |
InChI=1S/C4H7N3O3/c1-2(8)3-4(5)6-10-7(3)9/h2,8H,1H3,(H2,5,6) |
Clave InChI |
GZZWPBGIDCDRDH-UHFFFAOYSA-N |
SMILES |
CC(C1=[N+](ON=C1N)[O-])O |
SMILES canónico |
CC(C1=[N+](ON=C1N)[O-])O |
Sinónimos |
1,2,5-Oxadiazole-3-methanol, 4-amino-alpha-methyl-, 2-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-B]pyridine-3-carboxaldehyde, 5-methoxy-](/img/structure/B68376.png)
